molecular formula C11H10ClN B15330698 6-Chloro-4-ethylquinoline

6-Chloro-4-ethylquinoline

Cat. No.: B15330698
M. Wt: 191.65 g/mol
InChI Key: DLZJZHSQDLYTOM-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The presence of a chlorine atom at the 6th position and an ethyl group at the 4th position in the quinoline ring structure gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields . Another method involves the use of diethyl ethoxymethylenemalonate and aniline, which undergo a series of reactions to form the quinoline derivative .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of 6-Chloro-4-ethylquinoline: The presence of both a chlorine atom and an ethyl group in this compound provides unique chemical properties that differentiate it from other quinoline derivatives. These substitutions can enhance its biological activity and make it a valuable compound for various applications in medicinal and industrial chemistry .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

6-chloro-4-ethylquinoline

InChI

InChI=1S/C11H10ClN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3

InChI Key

DLZJZHSQDLYTOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC=C1)Cl

Origin of Product

United States

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